

Protoplumericin A: A Comprehensive Spectroscopic Guide

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Compound of Interest		
Compound Name:	Protoplumericin A	
Cat. No.:	B15588662	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Protoplumericin A**, a naturally occurring iridoid with potential therapeutic applications. The information presented herein is essential for the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **Protoplumericin A**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been utilized to determine the elemental composition and exact mass of **Protoplumericin A**.

Parameter	Value	Reference
Molecular Formula	C36H42O19	[1]
Calculated m/z	778.2320 [M+NH ₄]+	[1]
Experimental m/z	796.2658 [M+NH ₄]+	[1]



Fragmentation Data:

The fragmentation pattern provides valuable structural information. Key fragments observed in the MS/MS spectrum of the [M+H]⁺ ion include:

- m/z 615.1715
- m/z 361.1280
- m/z 147.0440[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹³C NMR data has been reported for **Protoplumericin A**, aiding in the structural elucidation of its carbon skeleton.



Carbon No.	Chemical Shift (δ) ppm
1	92.5
3	151.2
4	110.1
5	37.8
6	78.9
7	134.2
8	145.3
9	47.9
10	72.3
11	169.8
13	68.1
14	42.7
15	171.2
16	58.9
17	21.2
1'	100.2
2'	74.5
3'	77.9
4'	71.3
5'	78.1
6'	62.5
1"	168.2
2"	115.8



3"	146.1
4"	128.2
5"	131.5
6"	117.2
7"	160.8
8"	117.2
9"	131.5
OCH ₃	51.9

Note: The assignment of chemical shifts is based on the analysis of iridoids isolated from Plumeria species.

At the time of this writing, a comprehensive, tabulated ¹H NMR dataset for **Protoplumericin A** was not available in the reviewed literature. Researchers should refer to primary isolation and characterization papers for detailed proton signal assignments.

Infrared (IR) Spectroscopy Data

Specific IR absorption data for **Protoplumericin A** is not detailed in the currently available literature. However, based on its chemical structure, which includes hydroxyl, ester, and olefinic functionalities, the following characteristic absorption bands can be anticipated:

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500-3200 (broad)
C-H (alkane/alkene)	3100-2850
C=O (ester)	1750-1735
C=C (alkene)	1680-1620
C-O (ester/ether/alcohol)	1300-1000



Experimental Protocols Mass Spectrometry

The mass spectrometric analysis of **Protoplumericin A** was conducted using Liquid Chromatography-Diode Array Detector-Quadrupole Time-of-Flight Mass Spectrometry (LC-DAD-QToF).[1]

Workflow for LC-DAD-QToF Analysis



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Caption: Workflow for LC-DAD-QToF analysis of **Protoplumericin A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the structure.

General NMR Experimental Workflow



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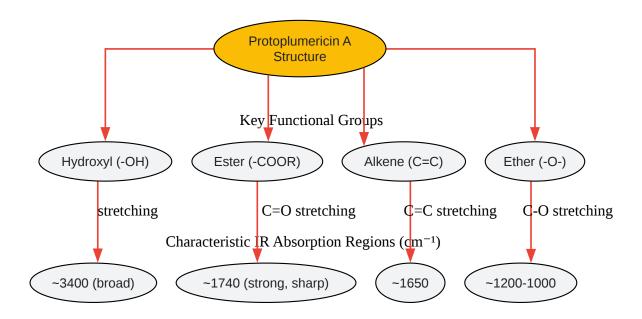


Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr and pressed into a pellet. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Relationship between Functional Groups and IR Absorption



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Caption: Correlation of functional groups in **Protoplumericin A** with expected IR absorption regions.

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References

- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance PMC [pmc.ncbi.nlm.nih.gov]
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